REACTION_CXSMILES
|
Cl[C:2]1[N:7]([CH2:8][CH:9]2[CH2:11][CH2:10]2)[C:6](=[O:12])[NH:5][C:4](=[O:13])[CH:3]=1.[NH2:14][NH2:15]>C(O)C>[CH:9]1([CH2:8][N:7]2[C:2]([NH:14][NH2:15])=[CH:3][C:4](=[O:13])[NH:5][C:6]2=[O:12])[CH2:11][CH2:10]1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a clear-yellow solution
|
Type
|
CUSTOM
|
Details
|
bright yellow crystals began forming within minutes of the application
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
in an ice bath, and the crude product collected by filtration
|
Type
|
CUSTOM
|
Details
|
N2H4×HCl was removed
|
Type
|
CUSTOM
|
Details
|
by triturating with cold water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C(NC(C=C1NN)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |